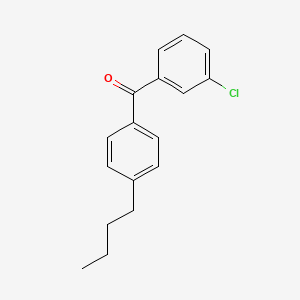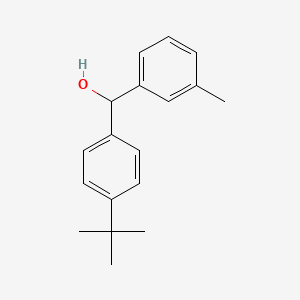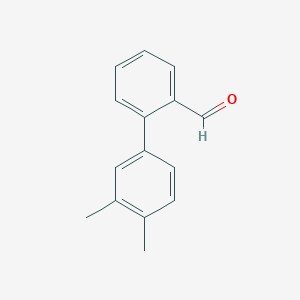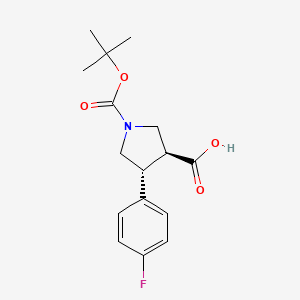
(3S,4R)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
Descripción general
Descripción
(3S,4R)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid, commonly known as Boc-4-fluoro-L-proline, is a synthetic amino acid with potential applications in drug development and medicinal chemistry. This compound is a derivative of proline, an important amino acid that plays a crucial role in protein synthesis and structure. Boc-4-fluoro-L-proline is a chiral compound, meaning it has two mirror-image forms, and the (3S,4R) configuration is the active form.
Mecanismo De Acción
Boc-4-fluoro-L-proline is believed to work by inhibiting the activity of enzymes called prolyl oligopeptidases (POPs), which are involved in the degradation of peptides. By inhibiting POPs, Boc-4-fluoro-L-proline can increase the stability and bioavailability of peptides, making them more effective as drugs. This compound has also been shown to have anti-inflammatory and analgesic properties, which may be due to its ability to inhibit POPs.
Efectos Bioquímicos Y Fisiológicos
Boc-4-fluoro-L-proline has been shown to have a range of biochemical and physiological effects, including the inhibition of POPs, anti-inflammatory and analgesic effects, and the ability to increase the stability and bioavailability of peptides. This compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Boc-4-fluoro-L-proline in lab experiments is its ability to increase the stability and bioavailability of peptides, making them more effective as drugs. This compound also has low toxicity and good pharmacokinetic properties, making it a safe and effective research tool. One limitation of using Boc-4-fluoro-L-proline is its cost, as it is a synthetic compound that can be expensive to produce.
Direcciones Futuras
There are many potential future directions for research on Boc-4-fluoro-L-proline, including the development of new peptidomimetics for drug design, the investigation of its anti-inflammatory and analgesic properties, and the study of its mechanism of action. Other potential future directions include the synthesis of new derivatives of Boc-4-fluoro-L-proline, the investigation of its pharmacokinetic properties, and the development of new methods for its synthesis. Overall, Boc-4-fluoro-L-proline is a promising compound with a wide range of potential applications in drug development and medicinal chemistry.
Aplicaciones Científicas De Investigación
Boc-4-fluoro-L-proline has been used in various scientific research applications, including drug design, protein engineering, and peptide synthesis. This compound has been shown to have potential as a building block for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. Peptidomimetics have a wide range of applications in drug design, including the development of drugs for the treatment of cancer, infectious diseases, and neurological disorders.
Propiedades
IUPAC Name |
(3S,4R)-4-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-4-6-11(17)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCJPGMBINFMCH-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376079 | |
| Record name | (3S,4R)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
1002732-10-6 | |
| Record name | (3S,4R)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



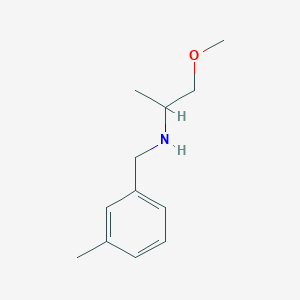
![5-[(Phenylthio)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1607812.png)
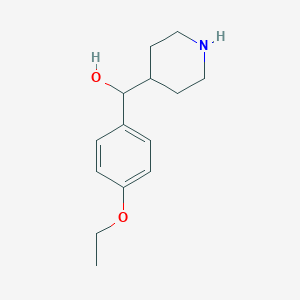
![N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine Hydrochloride](/img/structure/B1607814.png)
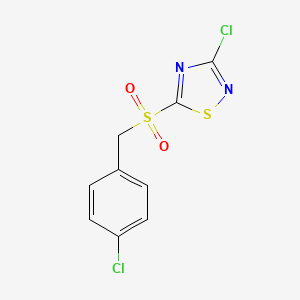
![1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1607818.png)
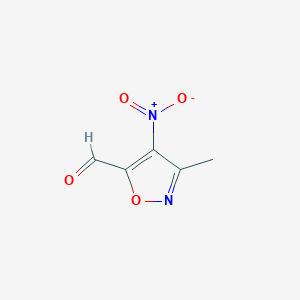
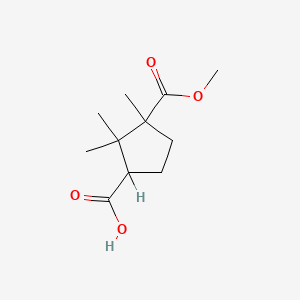

![2-{[(4-Chlorophenyl)sulfonyl]methyl}-1,3-thiazole-4-carbohydrazide](/img/structure/B1607824.png)
![4-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxamidine](/img/structure/B1607826.png)
